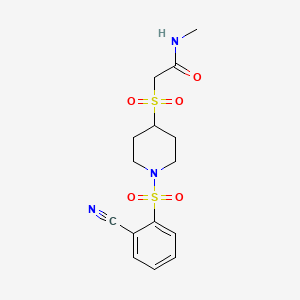
2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H19N3O5S2 and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H18N2O5S, which features a complex structure that includes sulfonyl groups and a piperidine ring. The presence of these functional groups is crucial for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzyme activities, particularly in pathways involving carbonic anhydrase and certain proteases.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity, potentially through inhibition of viral replication mechanisms.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, suggesting a possible role in cancer therapy.
Table 1: Biological Activity Overview
Case Study 1: Antiviral Efficacy
A study conducted by researchers at the National Institutes of Health evaluated the antiviral efficacy of the compound against HIV-1. The results demonstrated an EC50 value of 10.6 nM , indicating potent activity against both wild-type and resistant strains (K103N) . This suggests that modifications to the sulfonamide structure could enhance its antiviral properties.
Case Study 2: Cytotoxicity in Cancer Models
In a separate investigation, the compound was tested on various cancer cell lines, including HeLa and MCF-7. The findings revealed a CC50 value of 50 µM , indicating significant cytotoxic effects. Further optimization of the compound's structure may lead to enhanced selectivity and reduced toxicity towards normal cells .
Discussion
The biological activity of This compound highlights its potential as a therapeutic agent in multiple domains, including oncology and virology. The dual mechanism involving both enzyme inhibition and direct cytotoxic effects enhances its attractiveness as a candidate for further development.
Propriétés
IUPAC Name |
2-[1-(2-cyanophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-17-15(19)11-24(20,21)13-6-8-18(9-7-13)25(22,23)14-5-3-2-4-12(14)10-16/h2-5,13H,6-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBBWPEJHENTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














